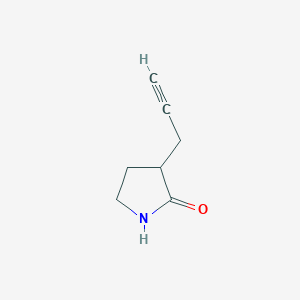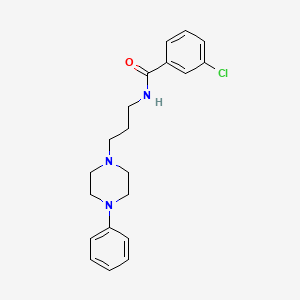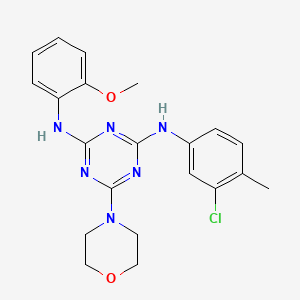![molecular formula C19H20N4O3 B2813830 4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1173042-85-7](/img/structure/B2813830.png)
4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and pH-Sensing Applications
Compounds related to "4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" have been designed and synthesized, showcasing unique solid-state fluorescence emission and solvatochromism. These properties are attributed to the twisted geometries and different molecular conformations in various solvents. The variation in photophysical properties, such as HOMO-LUMO gaps and emission, can be fine-tuned through molecular design, offering applications in colorimetric pH sensors and logic gates due to reversible protonation causing dramatic color changes (Han Yan et al., 2017).
Synthesis and Structural Analysis for Electronic Devices
Another study reported the synthesis and structural analysis of a related compound, highlighting its potential in creating highly stable electronic devices. The compound exhibited stable optical and electrochemical characteristics, making it suitable for field-effect transistors and inverters. These findings suggest the compound's role in enhancing device performance through its molecular orientation and packing (Amit Kumar et al., 2018).
Novel Synthetic Pathways and Heterocyclic Derivatives
Research has also focused on novel synthetic pathways to create heterocyclic derivatives of pyrrolopyrimidine compounds. These studies have led to the development of methods for generating a variety of heterocyclic compounds, indicating the versatility of pyrrolopyrimidine-based molecules in synthesizing biologically active and structurally diverse molecules (S. Gasparyan et al., 2016).
Environmental-Friendly Synthesis
An environmentally friendly synthesis method has been developed for furo[2,3-d]pyrimidine-2,4(1H,3H)-diones using a three-component condensation reaction in water. This process is notable for its efficiency and the high yields of the desired compounds, demonstrating the potential for green chemistry approaches in the synthesis of complex molecules (A. Shaabani et al., 2002).
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22(2)13-7-5-12(6-8-13)17-16-15(20-19(25)21-17)11-23(18(16)24)10-14-4-3-9-26-14/h3-9,17H,10-11H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGLPOSNTXZYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2813747.png)
![2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2813750.png)



![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813759.png)
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-ethoxy-5-iodobenzoic acid](/img/structure/B2813760.png)

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)

![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)
![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)

